

LDN-209929 dihydrochloride solubility issues and solutions

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Compound of Interest Compound Name: LDN-209929 dihydrochloride Get Quote Cat. No.: B15606589

LDN-209929 Dihydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of LDN-209929 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is LDN-209929 dihydrochloride?

A1: LDN-209929 dihydrochloride is a potent and selective inhibitor of haspin kinase, with an IC50 of 55 nM.[1][2][3] It demonstrates 180-fold selectivity for haspin over DYRK2.[1][2][4] As a haspin kinase inhibitor, it plays a role in regulating mitosis, making it a compound of interest in oncology research.[5]

Q2: What is the appearance and molecular weight of LDN-209929 dihydrochloride?

A2: **LDN-209929 dihydrochloride** is a yellow to orange solid with a molecular weight of 405.77 g/mol .[1][6]

Q3: What are the recommended storage conditions for **LDN-209929 dihydrochloride**?

A3:



- Solid Form: Store at 4°C in a sealed container, protected from moisture.[1][6]
- Stock Solutions: For stock solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] Ensure the container is sealed to prevent moisture absorption.[1][6]

Q4: In which solvents is LDN-209929 dihydrochloride soluble?

A4: **LDN-209929 dihydrochloride** is soluble in DMSO.[1][6] For in vivo applications, a cosolvent system is recommended.[4]

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when dissolving **LDN-209929** dihydrochloride.

Problem: The compound is not fully dissolving in DMSO.

- Solution 1: Use Fresh DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of LDN-209929 dihydrochloride. Always use newly opened or properly stored, anhydrous DMSO.[1][6]
- Solution 2: Apply Heat and Sonication. Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1][6] This increases the kinetic energy and helps break down compound aggregates.
- Solution 3: Check for Precipitate. If the solution appears cloudy or contains particulate matter
 after attempting to dissolve, it may be necessary to centrifuge the solution and use the
 supernatant, or filter it. Re-evaluate the concentration and consider preparing a more dilute
 stock solution.

Problem: Preparing a solution for in vivo experiments.

• Solution: A standard protocol for preparing an in vivo formulation involves a multi-component solvent system. A suggested formulation with a solubility of at least 2.5 mg/mL (6.16 mM) is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is crucial to add and mix the solvents in the specified order.



Data Summary

Solubility Data

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	33.33	82.14	Requires sonication and warming to 60°C. Use of newly opened DMSO is critical.[1][6]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5	≥ 6.16	Clear solution suitable for in vivo use.[4]

Storage Recommendations

Format	Storage Temperature	Duration	Special Conditions
Solid	4°C	Long-term	Sealed, away from moisture.[1][6]
Stock Solution	-20°C	1 month	Sealed, away from moisture.[1][6]
Stock Solution	-80°C	6 months	Sealed, away from moisture.[1][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Weighing: Accurately weigh out the desired amount of **LDN-209929 dihydrochloride** solid. For 1 mg of compound, you will need 0.2464 mL of DMSO to make a 10 mM solution.[1]
- Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the solid compound.



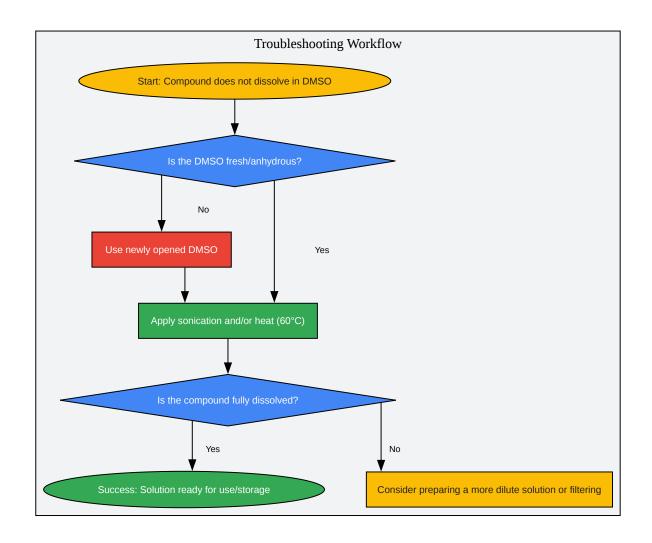
- Dissolution: Vortex the vial briefly. If the compound is not fully dissolved, place it in an ultrasonic bath for 5-10 minutes.
- Heating (if necessary): If solubility issues persist, warm the vial in a water bath at 60°C for 5-10 minutes, with intermittent vortexing.
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]

Protocol 2: Preparation of an In Vivo Formulation (1 mL total volume)

- Prepare DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
- Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add 400 μL of PEG300. b. Add 100 μL of the 25 mg/mL DMSO stock solution and mix until uniform. c. Add 50 μL of Tween-80 and mix thoroughly. d. Add 450 μL of saline to reach the final volume of 1 mL.
- Final Mix: Vortex the final solution until it is clear and homogenous. The final concentration of LDN-209929 dihydrochloride will be 2.5 mg/mL.[1][4]

Visual Guides





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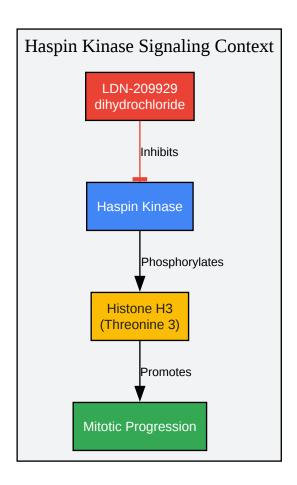
Caption: Troubleshooting workflow for **LDN-209929 dihydrochloride** solubility issues in DMSO.





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Caption: Step-by-step experimental workflow for preparing an in vivo formulation.



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